Undecaethylene glycol monomethyl ether
CAS No.: 114740-40-8
Cat. No.: VC20895706
Molecular Formula: C23H48O12
Molecular Weight: 516.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114740-40-8 |
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Molecular Formula | C23H48O12 |
Molecular Weight | 516.6 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 |
Standard InChI Key | VWDQSWKLHABGKL-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Properties and Structure
Undecaethylene glycol monomethyl ether has the molecular formula C23H48O12 and a molecular weight of 516.6 g/mol . The compound's structure consists of eleven ethylene glycol units with a methyl ether group at one terminus. This configuration gives the molecule both hydrophilic and lipophilic properties, making it an effective surfactant and solubilizing agent.
From a physical perspective, the compound appears as a clear, colorless liquid with high solubility in water. This water solubility, combined with its solubility in various organic solvents, contributes to its versatility in different applications.
Table 1: Chemical Properties of Undecaethylene Glycol Monomethyl Ether
Property | Value |
---|---|
CAS Number | 114740-40-8 |
Molecular Formula | C23H48O12 |
Molecular Weight | 516.6 g/mol |
Appearance | Clear, colorless liquid |
Solubility | Highly soluble in water and organic solvents |
Alternative Names | Undecaethylene glycol methyl ether, mPEG11-alcohol |
The compound's structural characteristics, particularly its polyether backbone, contribute to its stability across various environmental conditions and its compatibility with numerous chemical and biological systems.
Synthesis Methods
The synthesis of undecaethylene glycol monomethyl ether typically involves the polymerization of ethylene oxide in the presence of methanol. This reaction creates the characteristic polyethylene glycol backbone with the methyl ether functional group at one end. The reaction can be catalyzed by either acidic or basic catalysts, depending on the specific requirements of the synthesis process.
The general synthesis pathway can be summarized as follows:
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Initiation: Methanol acts as an initiator, reacting with ethylene oxide in the presence of a catalyst.
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Propagation: The reaction continues as more ethylene oxide molecules are added to the growing chain.
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Termination: The reaction is stopped when the desired chain length (eleven ethylene glycol units for undecaethylene glycol monomethyl ether) is achieved.
Industrial production methods typically employ carefully controlled conditions to ensure the consistency of the product's molecular weight and purity. The reaction parameters, including temperature, pressure, catalyst concentration, and reaction time, significantly influence the quality and characteristics of the final product.
Biological Compatibility and Toxicology
Compounds in the polyethylene glycol family, including undecaethylene glycol monomethyl ether, are generally known for their low toxicity and biocompatibility. These characteristics make them suitable for various biomedical applications, particularly as solvents and carriers in drug formulations.
The biocompatibility of undecaethylene glycol monomethyl ether can be attributed to several factors:
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Low immunogenicity, reducing the risk of adverse immune responses
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Minimal protein adsorption, which helps prevent undesired biological interactions
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Resistance to enzymatic degradation, providing stability in biological systems
Industrial Applications
Undecaethylene glycol monomethyl ether finds applications across various industries due to its unique properties and versatility. Some key applications include:
Pharmaceutical and Biomedical Applications
The compound's ability to enhance the solubility and stability of active pharmaceutical ingredients makes it valuable in drug formulation and delivery systems. It can be used as:
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A solubilizing agent for poorly water-soluble drugs
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A component in controlled-release formulations
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A carrier molecule for targeted drug delivery
Material Science Research
In material science, undecaethylene glycol monomethyl ether has been studied for its self-assembly properties, particularly its ability to form micelles. These micelles are spherical structures formed by surfactant molecules in water, which can be utilized in various applications, including:
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Nanoparticle synthesis and stabilization
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Creation of specialized polymer materials
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Development of novel surface coatings
Chemical Industry
In the chemical industry, the compound serves as:
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A high-performance solvent for various chemical processes
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A surfactant in specialized formulations
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A reagent in organic synthesis reactions
Chemical Reactions and Reactivity
Common reactions include:
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Esterification reactions with carboxylic acids or acid chlorides
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Etherification of the terminal hydroxyl group
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Oxidation reactions to form aldehydes or carboxylic acids
Comparative Analysis with Similar Compounds
Undecaethylene glycol monomethyl ether belongs to a family of polyethylene glycol derivatives that vary primarily in their chain length. Comparing this compound with similar PEG derivatives provides insights into its unique properties and applications.
Table 2: Comparison of Undecaethylene Glycol Monomethyl Ether with Related Compounds
The choice between these compounds often depends on the specific requirements of the application, including:
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Desired hydrophilic-lipophilic balance
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Molecular weight requirements
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Solubilizing capacity
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Viscosity considerations
Research Area | Potential Applications | Expected Benefits |
---|---|---|
Drug Delivery | PEGylation of therapeutic proteins and peptides | Improved circulation time and reduced immunogenicity |
Nanomedicine | Micelle formation for encapsulation of hydrophobic drugs | Enhanced solubility and targeted delivery |
Surface Modification | Coating of medical devices and implants | Reduced protein adsorption and improved biocompatibility |
Green Chemistry | Environmentally friendly solvent systems | Reduced environmental impact in chemical processes |
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